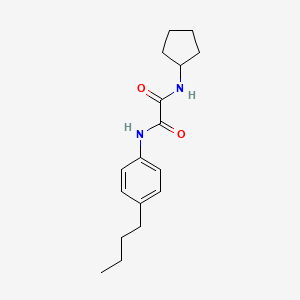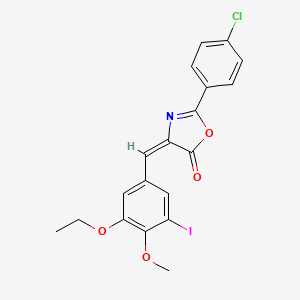![molecular formula C14H16N4O3 B5169882 N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B5169882.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS) that has been widely used in scientific research. Nitric oxide (NO) is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. The inhibition of NOS by L-NAME has been shown to affect these processes and has led to a better understanding of the role of NO in health and disease.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide inhibits the activity of NOS, which catalyzes the conversion of L-arginine to NO and citrulline. This inhibition leads to a decrease in NO production, which can affect various physiological processes. The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been well-studied, and it is known to be a competitive inhibitor of NOS.
Biochemical and Physiological Effects
The inhibition of NOS by N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. One of the most well-known effects is the increase in blood pressure due to the inhibition of NO-mediated vasodilation. N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has also been shown to affect neurotransmission, immune response, and platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide is its potency as an inhibitor of NOS, which allows for a more complete inhibition of NO production. However, this potency can also lead to non-specific effects, which can complicate the interpretation of results. Another limitation of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide is its relatively short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several areas of future research where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide could be used to gain a better understanding of the role of NO in health and disease. One area of interest is the role of NO in cancer, where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been shown to have anti-tumor effects. Another area of interest is the use of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide as a therapeutic agent in various diseases, including hypertension and neurodegenerative disorders. Additionally, further research is needed to better understand the non-specific effects of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide and to develop more specific inhibitors of NOS.
Métodos De Síntesis
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide can be synthesized from 3-methyl-4-nitrobenzoic acid and 1H-imidazole-1-propylamine through a multi-step reaction process. The final step involves the reaction of the intermediate product with chloroacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been used extensively in scientific research to investigate the role of NO in various physiological and pathological processes. Some of the areas of research where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been used include cardiovascular diseases, neurodegenerative disorders, and cancer.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11-9-12(3-4-13(11)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESHAUNJDFPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)


![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)

![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)

![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)